2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
Description
Historical Context and Development of Thiazole-5-Carbaldehyde Derivatives
Thiazole derivatives emerged as critical scaffolds in the late 19th century following Arthur Hantzsch’s pioneering work on thiazole synthesis. The introduction of carbaldehyde groups to thiazoles gained prominence in the mid-20th century, driven by the need for reactive intermediates in medicinal chemistry. The specific synthesis of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde was refined in the 1980s–1990s through optimized Hantzsch-type cyclizations and Vilsmeier-Haack formylation protocols. Early applications focused on dye chemistry, but recent decades have emphasized its role in synthesizing bioactive molecules.
Significance in Heterocyclic Chemistry Research
The compound’s significance stems from two key features:
- Electronic Properties : The thiazole ring exhibits aromaticity with delocalized π-electrons, enabling participation in electrophilic substitution and cycloaddition reactions.
- Functional Group Reactivity : The aldehyde group facilitates condensations to form Schiff bases, while the diethylamino group enhances solubility and modulates electronic effects.
Its utility is evident in synthesizing:
Classification within the Thiazole Compound Family
This compound belongs to the 2,5-disubstituted thiazole subclass. Key structural comparisons include:
Contemporary Research Paradigms
Recent studies focus on:
- Synthetic Methodology :
- Applications in Drug Discovery :
- Computational Chemistry :
Properties
IUPAC Name |
2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-5-7(6-11)12-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXYBHVYDCCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382903 | |
| Record name | 2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92940-24-4 | |
| Record name | 2-(diethylamino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with diethylamine and formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired thiazole derivative.
Another approach involves the use of 2-chloro-1,3-thiazole as a starting material. This compound reacts with diethylamine in the presence of a base, such as sodium hydride, to yield 2-(Diethylamino)-1,3-thiazole. The formylation of this intermediate can be achieved using formic acid or a formylating agent like N-formylmorpholine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Diethylamino)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : It serves as a precursor in the synthesis of more complex thiazole derivatives and other heterocyclic compounds, facilitating the development of novel materials and chemicals.
- Synthetic Routes : Common synthetic methods include reactions involving 2-aminothiazole with diethylamine and formaldehyde under acidic conditions or using 2-chloro-1,3-thiazole with diethylamine in basic conditions.
2. Biology
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various multidrug-resistant bacterial strains, indicating its potential as an alternative to conventional antibiotics .
- Antiviral Properties : In studies targeting viral infections such as yellow fever, modifications to the thiazole ring have enhanced antiviral activity compared to the parent compound.
3. Medicine
- Pharmaceutical Development : The compound is being explored for its potential as a precursor in drug design aimed at treating various diseases, including cancer. Its ability to induce apoptosis in cancer cell lines has been documented .
- Mechanism of Action : The interaction of the diethylamino group with enzymes and receptors may inhibit their activity, while the formyl group can form covalent bonds with nucleophilic residues in proteins.
4. Industry
- Dyes and Pigments : 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is utilized in the production of specialty chemicals such as dyes and pigments due to its reactive nature.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Compounds similar to this compound showed lower MICs than standard antibiotics against resistant strains. |
| Antiviral Activity | Specific substitutions on the thiazole ring significantly enhanced antiviral activity against yellow fever virus. |
| Cancer Cell Apoptosis | Treatment with this compound increased reactive oxygen species levels and activated apoptotic pathways in human cancer cell lines. |
| Activity Type | Compound Variants Tested | Results |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Enhanced efficacy against E. coli |
| Anticancer | Various thiazole derivatives | Significant cytotoxic effects on breast cancer cell lines |
| Anti-inflammatory | Thiazole derivatives | Potential inhibition of COX enzymes |
Mechanisms of Action Overview
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Diethylamino group inhibits enzyme activity through binding interactions |
| Protein Modification | Formyl group forms covalent bonds with nucleophilic protein residues |
| π-π Stacking | Thiazole ring engages in π-π stacking interactions with aromatic residues in proteins |
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The diethylamino group can interact with various enzymes and receptors, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function. The thiazole ring itself can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular weights, and CAS numbers of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde with analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | -N(CH₂CH₃)₂ (C2), -CHO (C5) | C₈H₁₂N₂OS | 184.26 | [92940-24-4] |
| 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | -C₆H₄(3-OCH₃) (C2), -CHO (C5) | C₁₁H₉NO₂S | 219.26 | [915923-79-4] |
| 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | -Cl (C4), -N(CH₃)₂ (C2), -CHO (C5) | C₆H₇ClN₂OS | 190.66 | [129865-54-9] |
| 6-[(3-Trifluoromethylphenyl)thio]imidazo[2,1-b]thiazole-5-carbaldehyde | -S-C₆H₄(3-CF₃) (C6), fused imidazo ring | C₁₃H₇F₃N₂OS₂ | 328.00 | [175277-56-2] |
Key Observations :
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group (-N(CH₂CH₃)₂) in the target compound is electron-donating, enhancing the electron density of the thiazole ring, whereas the chloro (-Cl) and trifluoromethyl (-CF₃) groups in analogs are electron-withdrawing, altering reactivity and binding properties . Aromatic vs.
Molecular Weight and Solubility :
- The target compound (184.26 g/mol) is smaller and likely more lipophilic than the methoxyphenyl analog (219.26 g/mol) or the imidazo-thiazole derivative (328.00 g/mol), which may influence membrane permeability in drug design .
Biological Activity
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring and a diethylamino group, which contribute to its reactivity and biological properties. Its molecular formula is C10H12N2OS, and it possesses a molecular weight of 224.28 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole moiety is known to participate in nucleophilic reactions, while the diethylamino group enhances solubility and bioavailability. This compound may act as an electrophile, engaging with nucleophiles in cellular systems, which can lead to alterations in cellular pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that derivatives of thiazole compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Activity
In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. A series of thiazole derivatives were synthesized and evaluated for their antiviral activity against the yellow fever virus. The results indicated that modifications at the C4 and C5 positions significantly improved the compounds' antiviral potency compared to earlier generations .
Anticancer Potential
The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was observed in xenograft models, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazole derivatives against multidrug-resistant bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Antiviral Activity : In a study focusing on the yellow fever virus, derivatives were tested in cell-based assays, showing that specific substitutions on the thiazole ring enhanced antiviral activity significantly compared to the parent compound .
- Cancer Cell Apoptosis : Research conducted on human cancer cell lines demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
